

# Statistical Validation of ACP-105: A Comparative Analysis with Alternative SARMs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data available for **ACP-105**, a non-steroidal Selective Androgen Receptor Modulator (SARM), with other well-documented SARMs: Ostarine (MK-2866), Andarine (S4), and Ligandrol (LGD-4033). The objective is to present a clear, data-driven overview to inform research and development decisions. All data presented is based on publicly available preclinical and, where available, clinical studies.

## **Data Presentation: Comparative Analysis of SARMs**

The following tables summarize the key quantitative data for **ACP-105** and its comparators. It is important to note that much of the data for these compounds, particularly regarding anabolic and androgenic ratios, is derived from animal studies, and direct extrapolation to human physiology should be approached with caution.



| Parameter                        | ACP-105                                                                  | Ostarine (MK-<br>2866)                                                                                                           | Andarine (S4)                                                                                  | LGD-4033<br>(Ligandrol)                                                      |
|----------------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Anabolic:Androg<br>enic Ratio    | 3.19:1[1][2]                                                             | ~10:1 (in some contexts)                                                                                                         | Data suggests high selectivity, but a specific ratio is not consistently reported.             | ~10:1 to<br>>500:1[3][4][5]                                                  |
| Anabolic Activity                | 67% of baseline in preclinical models[1][2]                              | Potent anabolic effects demonstrated in clinical trials, with a 3% increase in lean body mass in elderly subjects at 3 mg/day[6] | Similar anabolic<br>effect to<br>Dihydrotestoster<br>one (DHT) in<br>preclinical<br>studies[7] | Dose-dependent increases in lean body mass observed in clinical trials[8][9] |
| Androgenic<br>Activity           | 21% reversal of<br>prostate gland<br>size in preclinical<br>models[1][2] | Minimal androgenic effects reported in clinical trials[10]                                                                       | Significantly less stimulation of androgenic organs compared to DHT[7]                         | Partial agonist<br>activity on the<br>prostate                               |
| Binding Affinity<br>(Ki or EC50) | EC50s = 1 nM<br>(AR wild type),<br>0.4 nM (AR<br>T877A mutant)[8]        | Ki of 3.8 nM;<br>ED50 of 0.03<br>mg/day in levator<br>ani muscle (rats)                                                          | High affinity for the androgen receptor.                                                       | Ki of ~1 nM[1][4]                                                            |
| Half-Life                        | 4-6 hours[7]                                                             | ~24 hours[2][6]<br>[10]                                                                                                          | ~4-6 hours                                                                                     | 24-36 hours[1][3]<br>[4][5][8]                                               |

## **Experimental Protocols**



## Hershberger Bioassay for Anabolic and Androgenic Activity

The anabolic and androgenic activity of SARMs is often determined using the Hershberger bioassay, a standardized in vivo screening test in rats[1][3][8].

Objective: To assess the androgenic (prostate and seminal vesicle growth) and anabolic (levator ani muscle growth) effects of a test compound.

#### Methodology:

- Animal Model: Peripubertal male rats are castrated to reduce endogenous androgen levels.
- Dosing: The rats are administered the test compound (e.g., ACP-105) daily for a period of 10 consecutive days. A vehicle control (negative control) and a reference androgen like testosterone propionate (positive control) are also used.
- Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized.
   The following androgen-responsive tissues are carefully dissected and weighed:
  - Ventral Prostate (VP)
  - Seminal Vesicles (SV)
  - Levator Ani-Bulbocavernosus (LABC) muscle
  - Cowper's Glands (COW)
  - Glans Penis (GP)
- Data Analysis: The weights of these tissues are compared between the different treatment groups. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic effect is then calculated.

## Receptor Selection and Amplification Technology (R-SAT) Assay



The R-SAT assay is a cell-based functional assay used to determine the potency of a compound as an agonist for a specific receptor, in this case, the androgen receptor.

Objective: To quantify the agonist activity of a test compound on the androgen receptor.

#### Methodology:

- Cell Line: A mammalian cell line that does not endogenously express the androgen receptor is used.
- Transfection: These cells are transiently transfected with a plasmid encoding the human androgen receptor and a reporter gene construct. The reporter gene is typically linked to an androgen-response element, meaning its expression is induced upon activation of the androgen receptor.
- Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., ACP-105).
- Signal Amplification: The assay is based on the principle of genetic selection. Cells in which
  the androgen receptor is activated by the test compound will express the reporter gene,
  which often confers a growth advantage. Over a period of several days, these cells will be
  selected and amplified.
- Quantification: The degree of cell proliferation or the expression of the reporter gene (e.g., via luminescence or fluorescence) is measured. The data is then used to generate a dose-response curve and calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

### **Mandatory Visualization**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Selecting a minimal set of androgen receptor assays for screening chemicals PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Cell-based assays for screening androgen receptor ligands PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Statistical Validation of ACP-105: A Comparative Analysis with Alternative SARMs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541016#statistical-validation-of-acp-105-study-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com